molecular formula C15H25NO5 B14035917 9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid

Cat. No.: B14035917
M. Wt: 299.36 g/mol
InChI Key: TVRRPQWZOHOCFM-UHFFFAOYSA-N
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Description

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO5 and a molecular weight of 299.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a spirocyclic undecane framework.

Preparation Methods

The synthesis of 9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolidine ring: This step involves the reaction of an appropriate amine with an epoxide under acidic or basic conditions to form the oxazolidine ring.

    Spirocyclization: The oxazolidine intermediate is then subjected to spirocyclization using a suitable spirocyclizing agent.

    Introduction of the carboxylic acid group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-15(5-8-16)6-9-20-10-11(15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

TVRRPQWZOHOCFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2C(=O)O

Origin of Product

United States

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